4-Iodo-1,5-naphthyridin-3-amine
Overview
Description
4-Iodo-1,5-naphthyridin-3-amine is a heterocyclic compound with the empirical formula C8H6IN3 . It has a molecular weight of 271.06 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which includes 4-Iodo-1,5-naphthyridin-3-amine, has been covered in various studies . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis
The molecular structure of 4-Iodo-1,5-naphthyridin-3-amine is represented by the SMILES stringNc1cnc2cccnc2c1I
. The InChI key for this compound is JVBCOKNQHUKGGS-UHFFFAOYSA-N
. Chemical Reactions Analysis
1,5-naphthyridines, including 4-Iodo-1,5-naphthyridin-3-amine, react readily with alkyl halides to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines . These reactions proceed through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Physical And Chemical Properties Analysis
4-Iodo-1,5-naphthyridin-3-amine is a solid compound . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Chemical Synthesis and Reactivity
4-Iodo-1,5-naphthyridin-3-amine is a compound involved in various chemical synthesis and reactivity studies. For instance, it's noted for its role in rearrangements during the aminations of bromo-1,5-naphthyridines, potentially involving naphthyridyne as an intermediate. These reactions lead to the formation of 3-amino- and 4-amino-1,5-naphthyridines, further indicating the compound's significance in chemical transformations and syntheses (Czuba, 2010).
Photocatalytic Applications
The compound has been linked to photocatalytic applications, particularly noted in studies involving Bodipy derivatives. Iodo-Bodipy derivatives, which strongly absorb visible light and have long-lived triplet excited states, are used as organic catalysts for photoredox catalytic organic reactions. These reactions include the aerobic oxidative coupling of amines and photooxidation of dihydroxylnaphthalenes, highlighting the potential of 4-Iodo-1,5-naphthyridin-3-amine derivatives in advancing photocatalytic processes (Huang et al., 2013).
Organic Synthesis and Functionalization
The compound's derivatives are also utilized in diverse organic synthesis processes. For example, it plays a role in the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives, showcasing its versatility and the adaptability of its chemical structure in synthesizing various biologically active compounds (Han et al., 2010). Moreover, its involvement in the functionalization of pyridazin-3(2H)-one ring via palladium-catalyzed aminocarbonylation signifies its utility in complex organic synthesis procedures (Takács et al., 2012).
Hydrogen Bonding and Supramolecular Architecture
Studies also emphasize the role of 4-Iodo-1,5-naphthyridin-3-amine derivatives in understanding hydrogen bonding and developing supramolecular architectures. Research on hydrogen bonding between 5,7-dimethyl-1,8-naphthyridine-2-amine and acidic compounds sheds light on binding interactions and crystal formation, essential for developing new materials and understanding molecular interactions (Jin et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-iodo-1,5-naphthyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-7-5(10)4-12-6-2-1-3-11-8(6)7/h1-4H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBCOKNQHUKGGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299366 | |
Record name | 1,5-Naphthyridin-3-amine, 4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1,5-naphthyridin-3-amine | |
CAS RN |
1261365-55-2 | |
Record name | 1,5-Naphthyridin-3-amine, 4-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Naphthyridin-3-amine, 4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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